N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)cyclobutanecarboxamide
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Overview
Description
N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)cyclobutanecarboxamide is a complex organic compound featuring a piperidine ring, a thiophene moiety, and a cyclobutanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)cyclobutanecarboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Moiety: The thiophene group is introduced via sulfonylation reactions, where thiophene is reacted with sulfonyl chlorides under controlled conditions.
Attachment of the Cyclobutanecarboxamide Group: The final step involves the coupling of the piperidine-thiophene intermediate with cyclobutanecarboxylic acid derivatives using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)cyclobutanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide
- N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
Uniqueness
N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)cyclobutanecarboxamide is unique due to its combination of a piperidine ring, thiophene moiety, and cyclobutanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1208718-47-1 |
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Molecular Formula |
C16H24N2O3S2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C16H24N2O3S2/c19-16(13-5-3-6-13)17-10-9-14-7-1-2-11-18(14)23(20,21)15-8-4-12-22-15/h4,8,12-14H,1-3,5-7,9-11H2,(H,17,19) |
InChI Key |
YONZKMWXIIERDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C2CCC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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